Selectivity Over SERT Compared to Bupropion
13-Hydroxyisobakuchiol exhibits a high selectivity for dopamine (DAT) and norepinephrine (NET) transporters relative to the serotonin transporter (SERT). This selectivity is quantitatively superior to the reference antidepressant bupropion. The compound's IC50 for SERT is 312.02 μM, representing a ~538-fold selectivity window over DAT (IC50 = 0.58 μM). In contrast, bupropion shows a much narrower window with reported Ki values of 2.8 μM (DAT) and 45 μM (SERT), equating to a ~16-fold selectivity [1]. This suggests a reduced likelihood of serotonergic off-target effects in research models.
| Evidence Dimension | Selectivity Ratio (SERT IC50 / DAT IC50) |
|---|---|
| Target Compound Data | 538 (312.02 μM / 0.58 μM) |
| Comparator Or Baseline | Bupropion: ~16 (45 μM / 2.8 μM) |
| Quantified Difference | Approximately 33.6-fold higher selectivity |
| Conditions | Uptake inhibition assays in cells expressing human DAT, NET, or SERT. |
Why This Matters
Higher selectivity allows for cleaner mechanistic dissection of dopaminergic/noradrenergic pathways with reduced serotonergic interference.
- [1] Zhao G, et al. Bakuchiol analogs inhibit monoamine transporters and regulate monoaminergic functions. Biochem Pharmacol. 2008;75(9):1835-47. View Source
